7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide
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Overview
Description
7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide is a useful research compound. Its molecular formula is C13H11BrO and its molecular weight is 263.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of the compound 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide, also known as 7-chloro-5-(2-chlorophenyl)-4-hydroxy-3H-1,4-benzodiazepin-2-one, is the γ-aminobutyric acid (GABA) receptor complex . This receptor complex is widespread in the brain of humans as well as other species .
Mode of Action
This compound, as a benzodiazepine, binds to the regulatory site between the α and γ subunits of GABA A receptors . This facilitates the opening of the chloride channel allowing chloride ions to flow into the neuron resulting in hyperpolarization .
Biochemical Pathways
The compound this compound affects the GABAergic pathway. By binding to the GABA A receptors, it enhances the affinity of GABA for its receptor site on the same receptor complex . This leads to an increase in the frequency of chloride channel opening, causing an inhibitory effect on neuron firing.
Pharmacokinetics
They are primarily metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action include antianxiety effects, sedation, and reduction of seizure activity . These effects are a result of its interaction with the GABA A receptors, leading to an increase in inhibitory neurotransmission.
Properties
CAS No. |
2955-37-5 |
---|---|
Molecular Formula |
C13H11BrO |
Molecular Weight |
263.13 g/mol |
IUPAC Name |
(R)-(4-bromophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H11BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H/t13-/m1/s1 |
InChI Key |
WTIWDBNPPSHSCB-CYBMUJFWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Br)O |
SMILES |
C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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